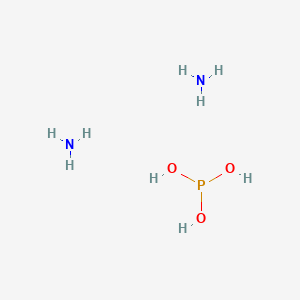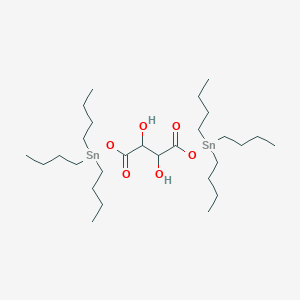
Tri-n-butyltin tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-n-butyltin tartrate is an organotin compound that has garnered attention due to its unique chemical properties and applications. It is a derivative of tributyltin, which is known for its use in various industrial and research applications. The compound is characterized by the presence of three butyl groups attached to a tin atom, which is further bonded to a tartrate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-n-butyltin tartrate can be synthesized through the reaction of tributyltin chloride with tartaric acid. The reaction typically involves the use of a solvent such as toluene or benzene, and the process is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Bu3SnCl+C4H6O6→Bu3SnO2C4H4O4+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-n-butyltin tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tri-n-butyltin tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in certain polymerization processes.
Biology: The compound is studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of antifouling paints, stabilizers for polyvinyl chloride, and as a biocide in various applications.
Mécanisme D'action
The mechanism of action of tri-n-butyltin tartrate involves its interaction with cellular components, particularly enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound can also interact with nuclear receptors, affecting gene expression and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
Comparison
Tri-n-butyltin tartrate is unique in its structure due to the presence of the tartrate moiety, which imparts different chemical and biological properties compared to other tributyltin compounds. For instance, it has different solubility characteristics and reactivity profiles, making it suitable for specific applications where other tributyltin compounds may not be effective.
Propriétés
Formule moléculaire |
C28H58O6Sn2 |
|---|---|
Poids moléculaire |
728.2 g/mol |
Nom IUPAC |
bis(tributylstannyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2,5-6H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
LPCUQBOISBHMKN-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


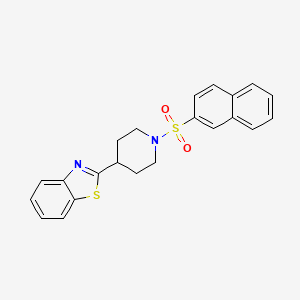
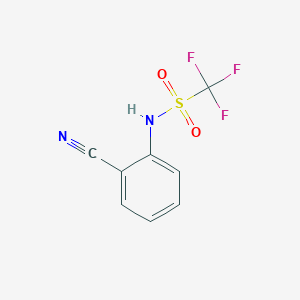
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)

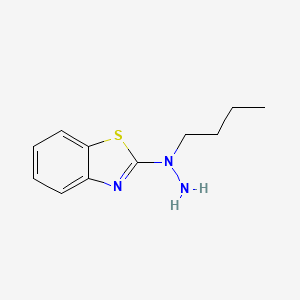
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
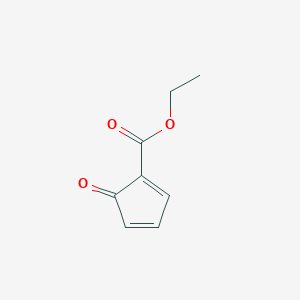
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)

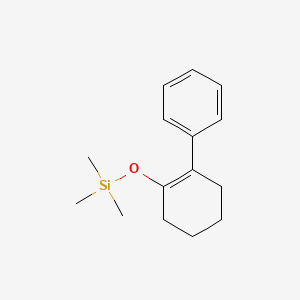
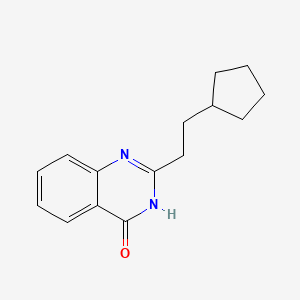
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
